![molecular formula C21H13FN4S B286906 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286906.png)
6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been reported to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that this compound exerts its biological activity by interacting with specific molecular targets. For example, in cancer cells, this compound targets the p53 pathway and induces apoptosis. Inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depend on the specific application. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammatory cells, this compound reduces the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In microbial cells, this compound disrupts the cell membrane and inhibits the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential applications in various fields. This compound exhibits a wide range of biological activities, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the research on 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some of the possible areas of research are:
1. Structure-activity relationship studies to identify the key structural features responsible for the biological activity of this compound.
2. Development of more efficient synthesis methods to improve the yield and purity of this compound.
3. In vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
4. Combination therapy studies to investigate the potential synergistic effects of this compound with other anti-cancer drugs.
5. Formulation studies to improve the solubility and bioavailability of this compound.
Conclusion:
In conclusion, 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in drug development.
Méthodes De Synthèse
The synthesis of 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the commonly used methods involves the reaction of 2-mercapto-1,3,4-thiadiazole with 4-bromo-1-biphenyl-4-yl-1H-1,2,3-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature. The product is obtained in good yield after purification by column chromatography.
Applications De Recherche Scientifique
6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields. Some of the significant scientific research applications of this compound are:
1. Anti-cancer activity: Several studies have reported the anti-cancer activity of 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole against various cancer cell lines. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting specific molecular pathways.
2. Anti-inflammatory activity: 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Antimicrobial activity: This compound has also shown promising antimicrobial activity against various bacterial and fungal strains.
Propriétés
Formule moléculaire |
C21H13FN4S |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H13FN4S/c22-18-8-4-7-17(13-18)19-23-24-21-26(19)25-20(27-21)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H |
Clé InChI |
FKMIHFKDFOTISJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)F |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286824.png)
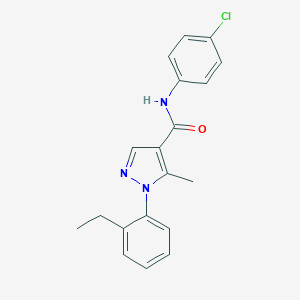
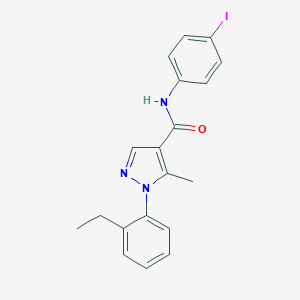
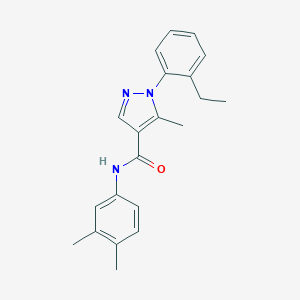
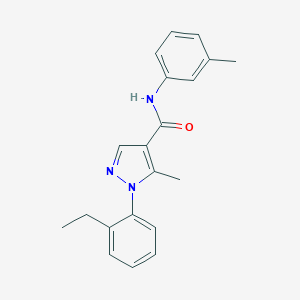
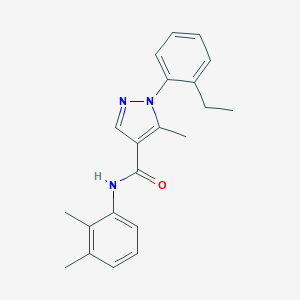
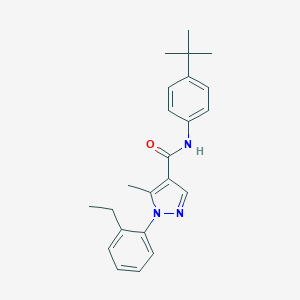
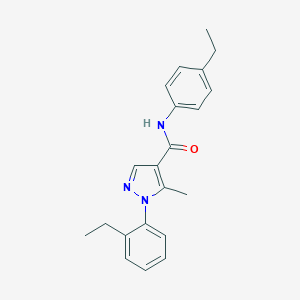
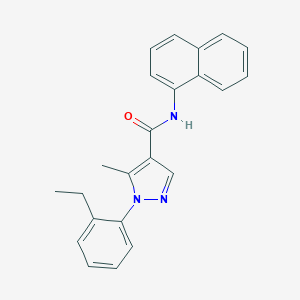
![7-Methyl-3-[(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole](/img/structure/B286840.png)
![3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole](/img/structure/B286842.png)
![6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286844.png)
![3-{[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole](/img/structure/B286845.png)
![3-(3,5-dimethylphenyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286846.png)